molecular formula C15H21FN2O3 B13694874 (R)-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide

(R)-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide

Cat. No.: B13694874
M. Wt: 296.34 g/mol
InChI Key: DKDQSNBVUJECIK-UHFFFAOYSA-N
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Description

®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group and a fluorobenzyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide typically involves the following steps:

    Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the propanamide backbone: This involves the reaction of a suitable precursor with a propanamide derivative under controlled conditions.

    Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzyl halide as the reagent.

Industrial Production Methods

Industrial production methods for ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with its target. The fluorobenzyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Boc-amino)-N-(2-chlorobenzyl)propanamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    ®-2-(Boc-amino)-N-(2-bromobenzyl)propanamide: Similar structure but with a bromine atom instead of a fluorine atom.

    ®-2-(Boc-amino)-N-(2-iodobenzyl)propanamide: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity, compared to its chloro, bromo, and iodo analogs. Fluorine’s small size and high electronegativity contribute to these distinctive characteristics.

Properties

Molecular Formula

C15H21FN2O3

Molecular Weight

296.34 g/mol

IUPAC Name

tert-butyl N-[1-[(2-fluorophenyl)methylamino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C15H21FN2O3/c1-10(18-14(20)21-15(2,3)4)13(19)17-9-11-7-5-6-8-12(11)16/h5-8,10H,9H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

DKDQSNBVUJECIK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1F)NC(=O)OC(C)(C)C

Origin of Product

United States

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